8-methyl-4H-chromen-4-one
Overview
Description
8-methyl-4H-chromen-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. The structure of this compound consists of a benzene ring fused to a pyran ring with a ketone group at the 4-position and a methyl group at the 8-position.
Mechanism of Action
Target of Action
8-Methyl-4H-chromen-4-one, also known as 8-METHYLCHROMEN-4-ONE or 4H-1-Benzopyran-4-one, 8-methyl-, is a heterobicyclic compound that acts as a building block in medicinal chemistry . It’s known to interact with a variety of targets, including tumor necrosis factor-α (TNF-α) , acetylcholinesterase (AchE) , and SIRT2 . These targets play crucial roles in various biological processes such as inflammation, neurotransmission, and protein deacetylation .
Mode of Action
The compound interacts with its targets, leading to significant changes in their function. For instance, it inhibits TNF-α, a cytokine involved in systemic inflammation . It also acts as an AchE inhibitor, affecting neurotransmission . Furthermore, it’s suggested to increase the acetylation level of α-tubulin, indicating that SIRT2 could be a potential target in carcinoma cells .
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with multiple targets. Its anti-inflammatory action can be attributed to the inhibition of the TNF-α pathway . By inhibiting AchE, it impacts the cholinergic pathway, which plays a key role in memory and learning . The potential interaction with SIRT2 suggests its involvement in pathways related to protein deacetylation .
Pharmacokinetics
Like other chromanone derivatives, it’s expected to have certain adme (absorption, distribution, metabolism, and excretion) properties that impact its bioavailability
Result of Action
The compound exhibits a wide range of pharmacological activities, including anticancer , antidiabetic , antioxidant , antimicrobial , antiviral , antileishmanial , insecticidal , spasmolytic , analgesic , anti-inflammatory , anticoagulant , antidepressants , anticoronal and antitubercular activity . These effects are the result of its interaction with various targets and the subsequent changes in biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent used in reactions involving this compound can impact its efficacy . More research is needed to understand how other environmental factors might influence its action.
Biochemical Analysis
Biochemical Properties
8-Methyl-4H-chromen-4-one exhibits a broad variety of remarkable biological and pharmaceutical activities
Cellular Effects
Chromanone derivatives, a related class of compounds, have been associated with a wide range of pharmacological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities .
Molecular Mechanism
Chromanone derivatives have been associated with various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a mixture of 4-oxo-4H-1-benzopyran-3-yl-carboxaldehyde and a methylating agent can be refluxed in the presence of a catalyst to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
8-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-methyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of diseases like cancer and cardiovascular disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: Lacks the methyl group at the 8-position.
2-Methyl-4H-1-Benzopyran-4-one: Has a methyl group at the 2-position instead of the 8-position.
4H-1-Benzopyran-4-one, 2,3-dihydro-8-hydroxy-2-methyl-: Contains additional hydroxy and methyl groups.
Uniqueness
8-methyl-4H-chromen-4-one is unique due to the specific placement of the methyl group at the 8-position, which can influence its chemical reactivity and biological activity compared to other benzopyran derivatives .
Properties
IUPAC Name |
8-methylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBDWKDOHINUIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494567 | |
Record name | 8-Methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65017-39-2 | |
Record name | 8-Methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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